molecular formula C25H22N6O3S B3441765 N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide

N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide

Cat. No.: B3441765
M. Wt: 486.5 g/mol
InChI Key: KTDPLYAVINTGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide is a heterocyclic compound featuring a pyrazolone core fused with a quinoxaline moiety and a benzenesulfonamide substituent. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-known pharmacophore associated with anti-inflammatory and analgesic properties . The benzenesulfonamide moiety is a common structural element in enzyme inhibitors, particularly targeting carbonic anhydrases and cyclooxygenases .

Properties

IUPAC Name

N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3S/c1-17-22(25(32)31(30(17)2)18-11-5-3-6-12-18)28-23-24(27-21-16-10-9-15-20(21)26-23)29-35(33,34)19-13-7-4-8-14-19/h3-16H,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDPLYAVINTGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-601017 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:

    Formation of the core structure: This step often includes the use of aromatic compounds and heterocyclic chemistry.

    Functional group modifications: Introduction of specific functional groups necessary for the compound’s activity.

    Purification: Techniques such as recrystallization, chromatography, and other purification methods to achieve high purity.

Industrial Production Methods

Industrial production of WAY-601017 would likely follow similar synthetic routes but on a larger scale. This involves:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions for higher yields.

    Quality control: Ensuring the compound meets stringent purity and quality standards.

    Safety measures: Implementing safety protocols to handle potentially hazardous chemicals and reactions.

Chemical Reactions Analysis

Types of Reactions

WAY-601017 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

WAY-601017 is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying enzyme inhibition and reaction mechanisms.

    Biology: Investigating cellular signaling pathways and their regulation.

    Medicine: Exploring potential therapeutic applications, particularly in cancer research where phosphatidylinositol 3-kinase inhibitors are of interest.

    Industry: Potential applications in the development of new pharmaceuticals and biochemical tools.

Mechanism of Action

WAY-601017 exerts its effects by inhibiting phosphatidylinositol 3-kinase, an enzyme involved in the phosphatidylinositol signaling pathway. This inhibition disrupts the signaling cascade, affecting various cellular processes such as growth, proliferation, and survival. The molecular targets include specific isoforms of phosphatidylinositol 3-kinase, and the pathways involved are critical for cell function and regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include derivatives with modifications to the sulfonamide group, pyrazolone substituents, or quinoxaline replacement. Below is a detailed comparison based on crystallographic, synthetic, and functional data from the evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Physical Properties Reference(s)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzene-sulfonamide Pyrazolone + 4-methylbenzenesulfonamide (no quinoxaline) 369.42 Crystallographic data (R factor = 0.042); hydrogen-bonded dimer formation in crystal lattice
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine + chromone + fluorophenyl + methylbenzenesulfonamide 589.1 Anticancer activity (implied by structural motifs); MP: 175–178°C
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Pyrazolone + formamide (simplified side chain) 245.27 Intermediate for antipyretic/analgesic drugs; R factor = 0.064 in crystallography
BENZAPYRIN (4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-benzamide) Pyrazolone + benzamide (4-aminobenzamide substituent) 322.36 Anti-inflammatory potential (structural analogy); no explicit pharmacological data
Target Compound Pyrazolone + quinoxaline + benzenesulfonamide ~495.5 (estimated) Hypothetical enhanced binding due to quinoxaline π-system; no reported activity

Structural Differences and Implications

  • Pyrazolone Modifications : The target compound retains the 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group, common to all analogs. This core is critical for hydrogen bonding via the carbonyl oxygen and N–H groups .
  • Quinoxaline vs.
  • Sulfonamide Variations: The benzenesulfonamide group in the target compound differs from 4-methylbenzenesulfonamide () and methylbenzenesulfonamide (). Electron-withdrawing substituents (e.g., -SO₂NH₂) may enhance metabolic stability compared to methyl or amino groups.

Crystallographic and Hydrogen-Bonding Trends

  • The pyrazolone ring consistently forms N–H···O hydrogen bonds in analogs (e.g., dimerization in ). The quinoxaline moiety in the target compound may introduce additional hydrogen-bonding sites (N atoms), as observed in similar heterocyclic systems .
  • Crystallographic R factors for analogs range from 0.042 (high precision in ) to 0.158 (moderate precision in ), suggesting the target compound’s crystal structure would require similar refinement protocols, likely using SHELXL .

Research Findings and Data Gaps

  • Crystallography: No direct data on the target compound’s crystal structure are available. Extrapolation from analogs suggests a monoclinic system with P2₁/c space group, based on prevalence in similar sulfonamides .
  • Biological Activity: The quinoxaline-sulfonamide combination is unexplored in the provided evidence. Related compounds show anti-inflammatory () and anticancer () activity, but target-specific assays are needed.
  • Computational Predictions: Molecular docking studies (as performed for ) could predict binding to cyclooxygenase-2 or carbonic anhydrase IX, leveraging the sulfonamide’s known affinity for zinc-containing enzymes.

Biological Activity

N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzenesulfonamide moiety linked to a quinoxaline and a pyrazole derivative. The molecular formula is C22H25N7O4SC_{22}H_{25}N_7O_4S with a molecular weight of approximately 483.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H25N7O4S
Molecular Weight483.5 g/mol
IUPAC NameN-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide
CAS Number81216-96-8

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that certain pyrazole derivatives have IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .

The mechanism by which these compounds exert their biological effects often involves interaction with specific proteins or enzymes. For example, the sulfonamide moiety can inhibit carbonic anhydrase, which plays a crucial role in tumor growth and metastasis . Additionally, docking studies suggest that the compound may interact with calcium channels and other critical signaling pathways involved in cell proliferation and survival .

Cardiovascular Effects

Some studies have highlighted the cardiovascular effects of benzenesulfonamide derivatives. For instance, experiments using isolated rat heart models revealed that certain sulfonamide compounds could decrease perfusion pressure and coronary resistance . This suggests potential therapeutic applications in managing cardiovascular diseases.

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer activity of several sulfonamide derivatives against human cancer cell lines. Results indicated that compounds similar to the target compound exhibited potent cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest .
  • Cardiovascular Impact : In a controlled study assessing the impact on perfusion pressure in isolated rat hearts, specific derivatives showed significant reductions in pressure compared to controls. This points to their potential as therapeutic agents for conditions like hypertension .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant cytotoxicity against cancer cells
CardiovascularReduced perfusion pressure in isolated hearts
MechanismInhibition of carbonic anhydrase

Q & A

Q. What are the standard synthetic routes and characterization protocols for this compound?

The compound is typically synthesized via multi-step organic reactions, including condensation of pyrazole and quinoxaline precursors followed by sulfonamide coupling. Key steps involve:

  • Synthesis : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation and controlled temperatures (60–80°C) for optimal yield .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
  • Characterization :
  • NMR spectroscopy (¹H, ¹³C) for functional group verification (e.g., sulfonamide -SO₂NH₂ at δ 7.5–8.0 ppm in ¹H NMR) .
  • X-ray crystallography to confirm intramolecular hydrogen bonding between the pyrazole carbonyl and sulfonamide NH .
  • Mass spectrometry (ESI-MS) for molecular ion validation .

Q. Which analytical techniques are critical for structural confirmation?

A combination of NMR (to map proton environments), X-ray diffraction (for 3D crystal packing and hydrogen-bonding networks), and FT-IR (to identify carbonyl stretches at ~1700 cm⁻¹) is essential. Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

  • Reaction Optimization :
ParameterOptimal ConditionImpact
Temperature70–75°CMinimizes side reactions
SolventDry DMF or DCMEnhances sulfonamide coupling efficiency
CatalystPyridine (for acid scavenging)Improves reaction kinetics
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity fractions .

Q. How should contradictory biological activity data be resolved?

Contradictions (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Purity issues : Validate compound integrity via HPLC-UV/HRMS .
  • Assay conditions : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
  • Solubility effects : Pre-dissolve in DMSO with ≤0.1% final concentration to avoid aggregation .

Q. What role does intramolecular hydrogen bonding play in reactivity?

X-ray data (e.g., N—H···O=C distances of 2.8–3.0 Å) indicate that hydrogen bonding stabilizes the planar conformation of the pyrazole-quinoxaline core, reducing rotational freedom and enhancing binding to rigid enzyme active sites . Computational studies (DFT at B3LYP/6-31G*) can model electronic effects on hydrogen bond strength .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Compare core modifications using a scaffold-hopping approach:

Analog ModificationBiological ImpactReference
Pyrazole methyl → ethylReduced solubility, increased logP
Sulfonamide → carboxamideLoss of hydrogen bonding, lower potency
Quinoxaline substitutionEnhanced kinase selectivity

Q. What kinetic methods elucidate reaction pathways for derivatization?

  • Pseudo-first-order kinetics : Monitor sulfonamide displacement reactions under excess nucleophile conditions .
  • Isotopic labeling (e.g., ¹⁵N in quinoxaline): Track bond cleavage via 2D NMR .
  • Arrhenius plots : Determine activation energy (Eₐ) for temperature-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.